molecular formula C27H27N5O4S B11975238 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11975238
M. Wt: 517.6 g/mol
InChI Key: LBBAIPXJRHTVTJ-LQKURTRISA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as a hydrazine derivative and an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with the triazole intermediate.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a suitable catalyst or under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced hydrazides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biochemistry: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxyphenyl moiety, in particular, may enhance its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-10-12-21(13-11-18)32-26(19-8-6-5-7-9-19)30-31-27(32)37-17-25(33)29-28-16-20-14-23(35-3)24(36-4)15-22(20)34-2/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

LBBAIPXJRHTVTJ-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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